molecular formula C10H14OS B1283656 2-[(4-Methylbenzyl)thio]ethanol CAS No. 89040-08-4

2-[(4-Methylbenzyl)thio]ethanol

Cat. No.: B1283656
CAS No.: 89040-08-4
M. Wt: 182.28 g/mol
InChI Key: BSJMWJZAXPXXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzyl)thio]ethanol is an organic chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol. It is also known by its IUPAC name, 2-[(4-methylbenzyl)sulfanyl]ethanol . This compound is used in various scientific experiments across a range of research fields.

Scientific Research Applications

2-[(4-Methylbenzyl)thio]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 2-[(4-Methylbenzyl)thio]ethanol typically involves the reaction of 4-methylbenzyl chloride with sodium sulfide, followed by the addition of ethylene oxide . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-[(4-Methylbenzyl)thio]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)thio]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, interacting with electrophilic centers in enzymes and other proteins . These interactions can modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

2-[(4-Methylbenzyl)thio]ethanol can be compared with other similar compounds such as:

    2-[(4-Chlorobenzyl)thio]ethanol: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.

    2-[(4-Nitrobenzyl)thio]ethanol: This compound features a nitro group on the benzyl ring, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWJZAXPXXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572722
Record name 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89040-08-4
Record name 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.